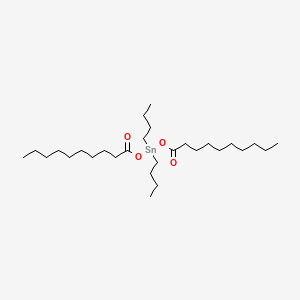
Dibutylbis(decanoyloxy)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutylbis(decanoyloxy)stannane is an organotin compound with the molecular formula C28H56O4Sn. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its high molecular weight and the presence of tin bonded to organic groups, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dibutylbis(decanoyloxy)stannane can be synthesized through the reaction of dibutyltin oxide with decanoic acid in the presence of a suitable solvent such as benzene or ethanol. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Dibutylbis(decanoyloxy)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the compound into lower oxidation state tin compounds.
Substitution: The decanoyloxy groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different ligands .
Aplicaciones Científicas De Investigación
Dibutylbis(decanoyloxy)stannane has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound has been studied for its antimicrobial and antifungal properties.
Medicine: Research has explored its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.
Mecanismo De Acción
The mechanism of action of dibutylbis(decanoyloxy)stannane involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can inhibit enzyme activity by binding to active sites or altering the enzyme’s conformation. In biological systems, it can disrupt cellular processes by interacting with membrane lipids and proteins .
Comparación Con Compuestos Similares
Similar Compounds
- Dibutyltin dilaurate
- Dibutyltin oxide
- Dibutyltin dichloride
- Dibutyltin maleate
Uniqueness
Dibutylbis(decanoyloxy)stannane is unique due to its specific combination of butyl and decanoyloxy groups, which impart distinct chemical and physical properties. Compared to other dibutyltin compounds, it offers a balance of stability and reactivity, making it suitable for a variety of applications .
Propiedades
Número CAS |
3465-75-6 |
|---|---|
Fórmula molecular |
C28H56O4Sn |
Peso molecular |
575.5 g/mol |
Nombre IUPAC |
[dibutyl(decanoyloxy)stannyl] decanoate |
InChI |
InChI=1S/2C10H20O2.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10(11)12;2*1-3-4-2;/h2*2-9H2,1H3,(H,11,12);2*1,3-4H2,2H3;/q;;;;+2/p-2 |
Clave InChI |
MMEFASXEQMDPAW-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCC(=O)O[Sn](CCCC)(CCCC)OC(=O)CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


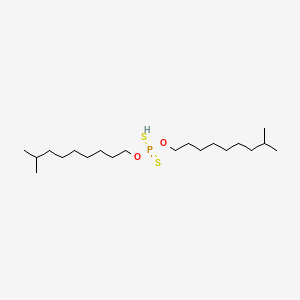

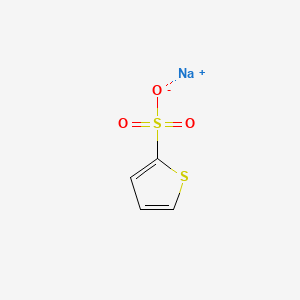
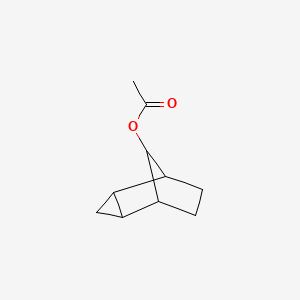

![2-(2-Chlorophenyl)-1-[2-(2-chlorophenyl)-4-nitrophenoxy]-4-nitrobenzene](/img/structure/B13741955.png)
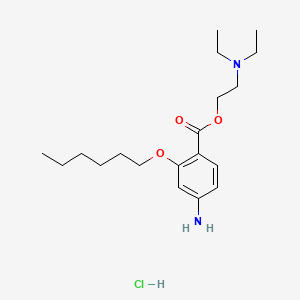
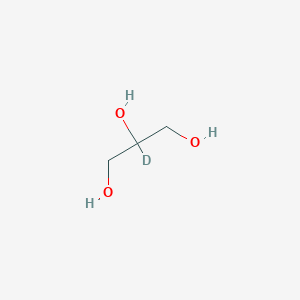

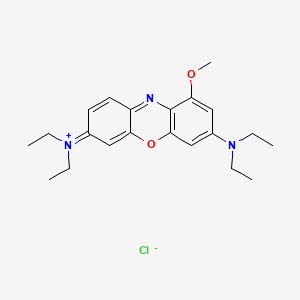
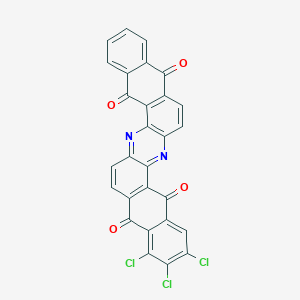
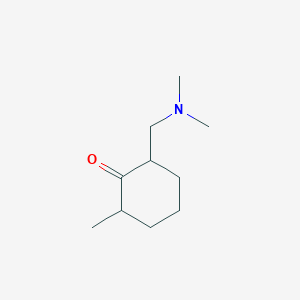
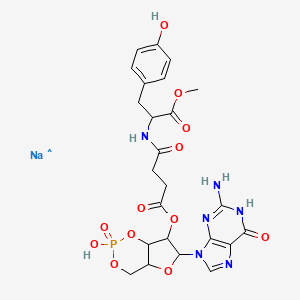
![6-(Methylamino)hexane-1,2,3,4,5-pentol;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]hexanoic acid](/img/structure/B13741999.png)
